セニクリビロクメシル酸塩
概要
説明
セニクリビロクメシル酸塩は、主にHIV感染症および非アルコール性脂肪性肝炎の治療のために開発された実験的な薬物候補です。 これは、ウイルスがヒト細胞に侵入する際に関係するC-Cケモカイン受容体タイプ2およびC-Cケモカイン受容体タイプ5の阻害剤として機能します .
2. 製法
合成経路と反応条件: このプロセスは、通常、目的の化学的変換を確実にするために、制御された温度、pH、および触媒の使用などの特定の反応条件を必要とします .
工業生産方法: セニクリビロクメシル酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、効率と収率が最適化されており、最終製品の純度と一貫性を確保するために、自動化システムと厳格な品質管理対策がしばしば含まれます .
科学的研究の応用
Cenicriviroc mesilate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study chemical reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored as a potential treatment for HIV infection, non-alcoholic steatohepatitis, and other inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
作用機序
セニクリビロクメシル酸塩は、C-Cケモカイン受容体タイプ2とC-Cケモカイン受容体タイプ5を阻害することによってその効果を発揮します。これらの受容体は、ウイルスがヒト細胞に侵入する際に関係しており、その阻害はウイルスが細胞に感染するのを防ぎます。 さらに、C-Cケモカイン受容体タイプ2の阻害は、抗炎症効果をもたらす可能性があり、セニクリビロクメシル酸塩は炎症性疾患の潜在的な治療薬となります .
類似の化合物:
マラビロク: HIV感染症の治療に使用される別のC-Cケモカイン受容体タイプ5阻害剤。
ビクリビロク: HIV感染症の治療におけるその可能性について調査されたC-Cケモカイン受容体タイプ5阻害剤。
トロフィエキソール: 非アルコール性脂肪性肝炎の治療に、セニクリビロクメシル酸塩と組み合わせて使用される化合物
独自性: セニクリビロクメシル酸塩は、C-Cケモカイン受容体タイプ2とC-Cケモカイン受容体タイプ5の両方を二重に阻害することでユニークであり、ウイルス侵入と炎症に関与する複数の経路を標的とすることを可能にします。 この二重の作用機序は、通常、1つの受容体のみを標的とする他の類似の化合物とは異なります .
生化学分析
Biochemical Properties
Cenicriviroc mesylate plays a significant role in biochemical reactions by inhibiting the CCR2 and CCR5 receptors. These receptors are involved in the recruitment and activation of monocytes and macrophages, which are key players in inflammatory responses. By blocking these receptors, cenicriviroc mesylate prevents the binding of their natural ligands, such as CCL2 and CCL5, thereby reducing inflammation and fibrosis . The compound interacts with various biomolecules, including chemokines and their receptors, to exert its effects.
Cellular Effects
Cenicriviroc mesylate has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, cenicriviroc mesylate inhibits the accumulation of macrophages in injured tissues, which can reduce inflammation and fibrosis . Additionally, it has been shown to decrease collagen deposition and the expression of fibrogenic genes in liver and kidney cells .
Molecular Mechanism
The molecular mechanism of action of cenicriviroc mesylate involves its binding to the CCR2 and CCR5 receptors. By acting as an antagonist, it prevents the activation of these receptors by their natural ligands, thereby inhibiting downstream signaling pathways that lead to inflammation and fibrosis . This inhibition results in reduced recruitment and activation of monocytes and macrophages, ultimately decreasing the inflammatory response and fibrotic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cenicriviroc mesylate have been observed to change over time. The compound has demonstrated stability and sustained activity in various in vitro and in vivo studies. Long-term effects include a consistent reduction in inflammation and fibrosis, as well as improved liver function in animal models of non-alcoholic steatohepatitis . The stability and degradation of cenicriviroc mesylate have been well-documented, ensuring its efficacy over extended periods.
Dosage Effects in Animal Models
The effects of cenicriviroc mesylate vary with different dosages in animal models. At doses of 20 mg/kg per day or higher, cenicriviroc mesylate has shown significant antifibrotic effects, including reduced collagen deposition and decreased expression of fibrogenic genes . Higher doses may also lead to toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic use.
Metabolic Pathways
Cenicriviroc mesylate is involved in various metabolic pathways, primarily through its interaction with the CCR2 and CCR5 receptors. These interactions influence the metabolic flux and levels of metabolites associated with inflammation and fibrosis . The compound’s metabolism is primarily hepatic, and it is processed by liver enzymes before being excreted .
Transport and Distribution
Cenicriviroc mesylate is transported and distributed within cells and tissues through its interaction with specific transporters and binding proteins. The compound’s distribution is influenced by its binding to the CCR2 and CCR5 receptors, which are expressed on various cell types, including monocytes and macrophages . This interaction facilitates its localization and accumulation in inflamed and fibrotic tissues.
Subcellular Localization
The subcellular localization of cenicriviroc mesylate is primarily determined by its targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within cells, where it exerts its effects on the CCR2 and CCR5 receptors . This localization is crucial for its activity and function in reducing inflammation and fibrosis.
準備方法
Synthetic Routes and Reaction Conditions: The process typically requires specific reaction conditions such as controlled temperature, pH, and the use of catalysts to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of cenicriviroc mesilate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
反応の種類: セニクリビロクメシル酸塩は、次のようなさまざまな化学反応を受けます。
酸化: 酸素の付加または水素の除去を伴います。
還元: 水素の付加または酸素の除去を伴います。
一般的な試薬と条件: これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および反応を促進するさまざまな触媒が含まれます。 条件は、多くの場合、目的の結果を達成するために、特定の温度、圧力、およびpHレベルを伴います .
形成される主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はスルホキシドの形成をもたらす可能性があり、還元はアルコールまたはアミンをもたらす可能性があります .
4. 科学研究アプリケーション
セニクリビロクメシル酸塩は、次のような幅広い科学研究用途があります。
化学: 化学反応とメカニズムを研究するためのモデル化合物として使用されます。
生物学: 細胞プロセスとシグナル伝達経路への影響について調査されました。
医学: HIV感染症、非アルコール性脂肪性肝炎、およびその他の炎症性疾患の潜在的な治療法として探索されています。
産業: 新しい医薬品や治療薬の開発に使用されます .
類似化合物との比較
Maraviroc: Another C-C chemokine receptor type 5 inhibitor used in the treatment of HIV infection.
Vicriviroc: A C-C chemokine receptor type 5 inhibitor investigated for its potential in treating HIV infection.
Tropifexor: A compound used in combination with cenicriviroc mesilate for the treatment of non-alcoholic steatohepatitis
Uniqueness: Cenicriviroc mesilate is unique in its dual inhibition of C-C chemokine receptor type 2 and C-C chemokine receptor type 5, which allows it to target multiple pathways involved in viral entry and inflammation. This dual mechanism of action distinguishes it from other similar compounds that typically target only one receptor .
特性
IUPAC Name |
(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H52N4O4S.CH4O3S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2;1-5(2,3)4/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46);1H3,(H,2,3,4)/b34-26+;/t50-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPBPUPDRDCRSY-YLZLUMLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56N4O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
793.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497223-28-6 | |
Record name | Cenicriviroc mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497223286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-8-(4-(2-Butoxyethoxy)phenyl)-1-(2-methylpropyl)-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)sulfinyl)phenyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxamide monomethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CENICRIVIROC MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R96TV84T21 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。